molecular formula C23H28O3 B591250 (13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate CAS No. 51087-59-3

(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate

Cat. No.: B591250
CAS No.: 51087-59-3
M. Wt: 352.47
Attention: For research use only. Not for human or veterinary use.
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Description

(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate is a synthetic steroidal compound. It is structurally related to other steroid hormones and is often used in various scientific and industrial applications due to its unique properties.

Preparation Methods

The synthesis of (13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate typically involves multiple steps:

    Starting Material: The synthesis begins with 17α-hydroxyprogesterone.

    Esterification: The 3-keto group is enolized and then etherified using ethanol and triethyl orthoformate.

    Halogenation: The 6-position is halogenated using carbon tetrabromide, during which the 3-keto group is reduced.

    Acetylation: Finally, the 17-hydroxy group is acetylated to yield the desired compound.

Chemical Reactions Analysis

(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate undergoes various chemical reactions:

    Oxidation: It can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: Halogenation and other substitution reactions can occur at various positions on the steroid nucleus.

    Common Reagents: Reagents such as carbon tetrabromide, ethanol, and triethyl orthoformate are commonly used.

    Major Products: The major products depend on the specific reaction conditions but often include various hydroxylated and halogenated derivatives.

Scientific Research Applications

(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate is used in several scientific fields:

    Chemistry: It serves as an intermediate in the synthesis of other steroidal compounds.

    Biology: It is used in studies related to hormone function and regulation.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in hormone replacement therapy.

    Industry: It is used in the production of various pharmaceutical products.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets:

Comparison with Similar Compounds

(13S,17R)-13-Ethyl-17-ethynyl-3-oxo-2,3,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylacetate is unique due to its specific structural features:

Properties

IUPAC Name

[(13S,17R)-13-ethyl-17-ethynyl-3-oxo-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O3/c1-4-22-12-10-19-18-9-7-17(25)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)26-15(3)24/h2,6,8,14,18-21H,4,7,9-13H2,1,3H3/t18?,19?,20?,21?,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNSRCNRILHZHNR-QBFRCJLJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4C=CC3C1CCC2(C#C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CCC3C4CCC(=O)C=C4C=CC3C1CC[C@]2(C#C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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